2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfanylacetic acid
Overview
Description
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfanylacetic acid: is a compound that combines two distinct chemical entities: 2-[bis(2-hydroxyethyl)amino]ethanol and 2-(4-chlorophenyl)sulfanylacetic acid. The former is a colorless, transparent, viscous liquid with a slight ammonia odor, commonly used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
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2-[bis(2-hydroxyethyl)amino]ethanol
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2-(4-chlorophenyl)sulfanylacetic acid
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
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Oxidation
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Reduction
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Substitution
Major Products Formed
Scientific Research Applications
Chemistry
- These compounds are used as intermediates in the synthesis of more complex molecules .
- They serve as building blocks in organic synthesis and polymer chemistry .
Biology
- In biological research, these compounds are used to study enzyme interactions and metabolic pathways .
- They can act as inhibitors or activators of specific enzymes .
Medicine
- 2-(4-chlorophenyl)sulfanylacetic acid has potential applications in the development of pharmaceuticals .
- It is being investigated for its anti-inflammatory and antimicrobial properties .
Industry
Mechanism of Action
- The mechanism of action of these compounds involves their interaction with specific molecular targets .
- 2-[bis(2-hydroxyethyl)amino]ethanol acts as a chelating agent, binding to metal ions and preventing their participation in unwanted reactions .
- 2-(4-chlorophenyl)sulfanylacetic acid exerts its effects by inhibiting specific enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: Similar to 2-[bis(2-hydroxyethyl)amino]ethanol, used in various industrial applications.
4-chlorophenylacetic acid: Similar to 2-(4-chlorophenyl)sulfanylacetic acid, used in pharmaceuticals.
Uniqueness
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfanylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S.C6H15NO3/c9-6-1-3-7(4-2-6)12-5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGHVFIILRSZEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)O)Cl.C(CO)N(CCO)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235414 | |
Record name | Acetic acid, ((4-chlorophenyl)thio)-, compd. with 2,2',2''-nitrilotris(ethanol) (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86126-31-0 | |
Record name | Acetic acid, ((4-chlorophenyl)thio)-, compd. with 2,2',2''-nitrilotris(ethanol) (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086126310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, ((4-chlorophenyl)thio)-, compd. with 2,2',2''-nitrilotris(ethanol) (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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